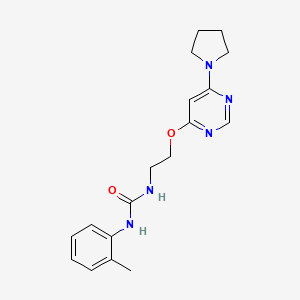
1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea is a synthetic organic compound notable for its potential biological activities. This compound integrates a pyrrolidine ring, a pyrimidine ring, and a urea moiety, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The urea moiety is often involved in hydrogen bonding with enzyme active sites, while the pyrimidine and pyrrolidine rings may enhance binding affinity and specificity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine and urea have shown activity against various cancer cell lines, including breast, prostate, and lung cancers. In vitro studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
| Cancer Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MDA-MB-435 (Breast) | 15.1 | Apoptosis induction |
| PC-3 (Prostate) | 28.7 | Cell cycle arrest |
| EKVX (Lung) | 25.9 | Inhibition of proliferation |
Antibacterial and Antifungal Activity
The compound's derivatives have also been investigated for their antibacterial and antifungal properties. Studies reveal that similar compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for related structures indicate potent activity .
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Bactericidal |
| Escherichia coli | 0.025 | Bactericidal |
| Candida albicans | 0.010 | Fungicidal |
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of related pyrimidine derivatives resulted in significant tumor reduction in xenograft models, suggesting potential for therapeutic application in oncology .
- Enzyme Inhibition : Research has shown that compounds similar to this compound act as inhibitors of specific enzymes involved in cancer progression, such as protein kinases .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14-6-2-3-7-15(14)22-18(24)19-8-11-25-17-12-16(20-13-21-17)23-9-4-5-10-23/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGNAQGDCHKBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCOC2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














